Benzyl methanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S. It consists of a benzyl group attached to a methanesulfonate functional group, making it a versatile reagent in organic synthesis. The compound is characterized by its good leaving group properties due to the effective delocalization of the negative charge across the three oxygen atoms in the sulfonate group, which enhances its reactivity in nucleophilic substitution reactions .
Benzyl methanesulfonate has been studied for its potential biological activities. While specific pharmacological effects are not extensively documented, compounds containing methanesulfonate groups often exhibit interesting biological properties due to their structural characteristics. Research indicates that derivatives of benzyl methanesulfonate may possess antibacterial or antifungal activity, although further studies are necessary to confirm these effects.
Several methods exist for synthesizing benzyl methanesulfonate:
textBenzyl Alcohol + Methanesulfonyl Chloride → Benzyl Methanesulfonate + HCl
Benzyl methanesulfonate is utilized in various applications within organic chemistry:
Benzyl methanesulfonate shares structural similarities with several other compounds, particularly those containing sulfonate groups. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl sulfonate | C₈H₈O₃S | Lacks the methanesulfonate group; less reactive |
Methyl methanesulfonate | C₂H₆O₃S | Smaller alkyl group; different reactivity profile |
Phenyl methanesulfonate | C₈H₉O₃S | Similar structure but involves a phenyl group instead of benzyl |
Benzyl methanesulfonate is unique due to its specific reactivity patterns and applications in synthetic chemistry, particularly in introducing functional groups into aromatic systems.
Benzyl methanesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S [1]. The structure consists of a benzyl group (C₆H₅CH₂-) connected to a methanesulfonate group (CH₃SO₃-) [2]. The compound features a central sulfur atom with two double-bonded oxygen atoms and a single-bonded oxygen that connects to the benzyl group [3]. The benzyl portion contains a phenyl ring attached to a methylene (-CH₂-) group that forms the linkage point to the methanesulfonate moiety [4].
The compound has a molecular weight of 186.23 g/mol and is characterized by its specific arrangement of atoms that gives rise to its chemical properties [1] [3]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl methanesulfonate, though it is also sometimes referred to as phenylmethyl methanesulfonate in scientific literature [1] [4]. The structure can be represented using various chemical notations including SMILES (CS(=O)(=O)OCC1=CC=CC=C1) and InChI (InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3) [1].
Benzyl methanesulfonate exists as a colorless oil at room temperature [22]. This liquid state is consistent with its relatively low melting point, which is estimated to be below room temperature based on its observed physical properties [3]. The compound is transparent with no distinctive coloration when in its pure form [22]. As a liquid, it possesses moderate viscosity typical of organic esters containing both aromatic and aliphatic components [3] [11].
The thermodynamic properties of benzyl methanesulfonate are crucial for understanding its behavior under various conditions and for potential applications in chemical processes [3] [13].
Benzyl methanesulfonate has a high boiling point of 341.8±21.0 °C at standard atmospheric pressure (760 mmHg) [3]. This elevated boiling point can be attributed to the presence of the sulfonate group, which introduces strong intermolecular forces through dipole-dipole interactions and potential hydrogen bonding with surrounding molecules [13] [18]. The substantial uncertainty range (±21.0 °C) reflects the challenges in precise experimental determination of boiling points for compounds that decompose at elevated temperatures [3] [13].
The density of benzyl methanesulfonate is 1.2±0.1 g/cm³, indicating that it is slightly denser than water [3]. This density value is consistent with other organic sulfonate esters of similar molecular weight and structure [3] [18]. The density is influenced by the molecular packing, which is affected by the presence of the aromatic ring and the polar sulfonate group [13] [3].
Benzyl methanesulfonate has a flash point of 160.5±22.1 °C, which represents the lowest temperature at which its vapors can ignite in the presence of an ignition source [3]. This relatively high flash point indicates that the compound has low volatility at room temperature and presents a reduced fire hazard under normal handling conditions compared to many other organic solvents [3] [18]. The substantial uncertainty range (±22.1 °C) is typical for flash point determinations of high-boiling compounds and reflects variations in experimental methods and conditions [3] [13].
The spectroscopic properties of benzyl methanesulfonate provide valuable information about its molecular structure and can be used for identification and purity assessment [9] [14].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific electronic environment of hydrogen and carbon atoms within the benzyl methanesulfonate molecule [14] [17]. Proton (¹H) NMR analysis in deuterated acetonitrile (CD₃CN) shows characteristic signals at δ = 7.26 parts per million (ppm) as a multiplet representing the five aromatic protons, δ = 4.66 ppm as a singlet corresponding to the methylene (-CH₂-) protons, and δ = 3.78 ppm as a singlet assigned to the methyl (-CH₃) protons of the methanesulfonate group [17].
When measured in deuterated chloroform (CDCl₃), slight shifts in the chemical shift values are observed, with the aromatic protons appearing at δ = 7.41 ppm, the methylene protons at δ = 5.24 ppm, and the methyl protons at δ = 2.90 ppm [22]. These variations in chemical shifts between different solvents are due to solvent effects on the electronic environment of the protons [14] [17]. Carbon-13 (¹³C) NMR spectroscopy, though less commonly reported for this compound, would typically show signals in the range of δ = 135-128 ppm for aromatic carbons, δ = 70-75 ppm for the methylene carbon, and δ = 37-40 ppm for the methyl carbon [14] [17].
Infrared (IR) spectroscopy of benzyl methanesulfonate reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound [16]. The spectrum shows strong absorption bands in the region of 1350-1330 cm⁻¹ attributed to the asymmetric stretching vibrations of the sulfur-oxygen (S=O) bonds [16]. Another strong absorption band appears in the region of 1170-1150 cm⁻¹, corresponding to the symmetric stretching vibrations of the S=O bonds [16] [9].
Medium intensity absorption bands are observed at 980-950 cm⁻¹, which are assigned to carbon-oxygen (C-O) stretching vibrations [16]. The aromatic carbon-hydrogen (C-H) out-of-plane bending vibrations produce medium intensity bands in the region of 770-750 cm⁻¹ [16]. Additionally, characteristic absorption bands for monosubstituted benzene rings appear in the region of 700-680 cm⁻¹ [16] [9]. These spectral features collectively provide a distinctive fingerprint that can be used for the identification and structural confirmation of benzyl methanesulfonate [9] [16].
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of benzyl methanesulfonate [9]. The mass spectrum shows a molecular ion peak (M⁺) at mass-to-charge ratio (m/z) 186, corresponding to the molecular weight of the intact compound [9]. However, this peak typically shows low to medium intensity due to the relatively facile fragmentation of the molecule under electron impact conditions [9] [28].
The base peak (100% relative abundance) in the mass spectrum appears at m/z 91, which corresponds to the tropylium ion (C₇H₇⁺) [9] [28]. This fragment is characteristic of compounds containing a benzyl group and forms through the cleavage of the bond between the methylene carbon and the oxygen atom [9]. Additional significant fragments include the methanesulfonate fragment at m/z 79 (medium intensity), the phenyl cation (C₆H₅⁺) at m/z 77 (medium intensity), and the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 (medium-low intensity) [9] [28]. This fragmentation pattern is consistent with the structural features of benzyl methanesulfonate and can be used as a diagnostic tool for its identification [9] [28].
Benzyl methanesulfonate exhibits specific stability and reactivity characteristics that are important for its handling, storage, and chemical applications [27] [14]. The compound is notably unstable at room temperature and tends to decompose in solution over time [27]. This instability is primarily due to its high reactivity as an alkylating agent, where the benzyl group can readily transfer to nucleophiles [14] [27].
Research has shown that benzyl methanesulfonate undergoes solvolysis reactions readily, particularly in protic solvents such as water, alcohols, and aqueous mixtures [14] [27]. These reactions proceed through an SN1 mechanism, especially in polar solvents that can stabilize the resulting carbocation intermediate [14]. The compound is particularly reactive toward nucleophiles including halides, amines, thiols, and alcohols, making it useful as a benzylating agent in organic synthesis but also contributing to its limited stability [27] [14].
Due to its reactivity, benzyl methanesulfonate requires specific storage conditions to maintain its integrity [11]. It should be stored under an inert atmosphere (such as nitrogen or argon) in a freezer at temperatures below -70°C to minimize decomposition [11] [27]. The compound is incompatible with strong nucleophiles, bases, and alcohols, which can trigger rapid decomposition reactions [27] [14]. Upon thermal decomposition, benzyl methanesulfonate may form various products including sulfur oxides and carbon oxides [11] [27].
Table 1: Stability and Reactivity Parameters of Benzyl Methanesulfonate
Parameter | Description | Source |
---|---|---|
Chemical Stability | Unstable at room temperature, decomposes in solution | RSC Publication, Sigma-Aldrich |
Reactivity | Highly reactive, undergoes solvolysis reactions readily | RSC Publication |
Storage Conditions | Store under inert atmosphere in freezer (below -70°C) | Sigma-Aldrich |
Incompatible Materials | Reacts with nucleophiles, bases, and alcohols | Chemical literature |
Decomposition Products | May form sulfur oxides, carbon oxides upon decomposition | Chemical literature |